molecular formula C9H9ClF3N3 B3118891 (E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide CAS No. 243644-05-5

(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B3118891
CAS No.: 243644-05-5
M. Wt: 251.63 g/mol
InChI Key: PQXCMRVZZLCVQD-PJQLUOCWSA-N
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Description

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis of “(E)-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide” from 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C8H8ClF3N2 . It contains a pyridine ring with a trifluoromethyl group and a chloro group attached to it .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are largely dependent on the desired target compound . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Heterocyclic N-oxide Derivatives in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyridine, play crucial roles in organic synthesis, catalysis, and drug applications. Their versatility as synthetic intermediates and biological significance has been demonstrated in forming metal complexes, designing catalysts, and medicinal applications such as anticancer, antibacterial, and anti-inflammatory activities. The emphasis on the importance of heterocyclic N-oxide derivatives, including those synthesized from pyridine and other related compounds, suggests a broad potential application spectrum for (E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide in organic syntheses and drug development investigations (Li et al., 2019).

Pyridine Derivatives in Chemosensing and Medicinal Applications

Pyridine derivatives are identified as significant in medicinal chemistry and chemosensing applications. They possess a range of biological activities, including antibacterial, antifungal, and anticancer properties. Furthermore, pyridine derivatives have demonstrated high affinity for various ions and can serve as effective chemosensors for different species detection. This suggests potential applications for this compound in the development of new medicinal agents and chemosensors (Abu-Taweel et al., 2022).

Environmental Safety and Alternative PFAS Compounds

The search for alternatives to harmful Per- and polyfluoroalkyl substances (PFASs) highlights the importance of developing new compounds with reduced environmental and human health impacts. The review of alternative PFAS compounds, including fluorinated ethers, suggests a focus on identifying substances with lesser toxicity and environmental persistence. This underscores the potential environmental significance of researching compounds like this compound as safer alternatives or as a part of environmental remediation efforts (Wang et al., 2019).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3/c1-16(2)5-15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3/b15-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXCMRVZZLCVQD-PJQLUOCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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